molecular formula C6H7F3O2 B14094493 4,4,4-Trifluoro-3-methyl-but-2-enoic acid methyl ester

4,4,4-Trifluoro-3-methyl-but-2-enoic acid methyl ester

Cat. No.: B14094493
M. Wt: 168.11 g/mol
InChI Key: QACWQWDBZADUIC-UHFFFAOYSA-N
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Description

4,4,4-Trifluoro-3-methyl-but-2-enoic acid methyl ester (CAS 60244-39-5) is a fluorinated α,β-unsaturated ester with the molecular formula C₆H₇F₃O₂ and a molecular weight of 176.11 g/mol . Its structure features a trifluoromethyl (-CF₃) group at the 4-position and a methyl (-CH₃) group at the 3-position of the but-2-enoic acid backbone (Figure 1). The compound’s α,β-unsaturation and fluorine substituents render it highly electrophilic, making it a valuable intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals .

Properties

Molecular Formula

C6H7F3O2

Molecular Weight

168.11 g/mol

IUPAC Name

methyl 4,4,4-trifluoro-3-methylbut-2-enoate

InChI

InChI=1S/C6H7F3O2/c1-4(6(7,8)9)3-5(10)11-2/h3H,1-2H3

InChI Key

QACWQWDBZADUIC-UHFFFAOYSA-N

Canonical SMILES

CC(=CC(=O)OC)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,4,4-Trifluoro-3-methyl-but-2-enoic acid methyl ester typically involves the esterification of 4,4,4-Trifluoro-3-methyl-but-2-enoic acid. This reaction is carried out using methanol in the presence of an acid catalyst under reflux conditions .

Industrial Production Methods: Industrial production methods for this compound often involve large-scale esterification processes, where the reaction conditions are optimized for high yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of the compound .

Chemical Reactions Analysis

Types of Reactions: 4,4,4-Trifluoro-3-methyl-but-2-enoic acid methyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4,4,4-Trifluoro-3-methyl-but-2-enoic acid methyl ester has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4,4,4-Trifluoro-3-methyl-but-2-enoic acid methyl ester involves its interaction with molecular targets through its trifluoromethyl group. This group enhances the compound’s lipophilicity and metabolic stability, allowing it to interact with various biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Substituted Derivatives

3-Bromomethyl-4,4,4-trifluoro-but-2-enoic Acid Methyl Ester (CAS 82648-69-9)
  • Molecular Formula : C₆H₆BrF₃O₂
  • Molecular Weight : 247.01 g/mol
  • Key Features : Substitution of the 3-methyl group with a bromomethyl (-CH₂Br) group. This modification enhances reactivity in nucleophilic substitution reactions, making it a precursor for further functionalization .
Methyl 3-(((Trifluoromethyl)sulfonyl)oxy)but-2-enoate (CAS 133559-43-0)
  • Molecular Formula : C₆H₇F₃O₅S
  • Molecular Weight : 248.18 g/mol
  • Key Features : A sulfonyloxy (-OSO₂CF₃) group at the 3-position. This electron-withdrawing group increases electrophilicity at the β-carbon, facilitating conjugate addition reactions. Predicted properties include a boiling point of 248.3°C and density of 1.474 g/cm³ .
3-(4-Fluorophenyl)-2-butenoic Acid Ethyl Ester (CAS 915923-90-9)
  • Molecular Formula : C₁₂H₁₃FO₂
  • Molecular Weight : 208.23 g/mol
  • Key Features: A 4-fluorophenyl substituent at the 3-position.
3,3,4,4,4-Pentafluoro-2-hydroxy-2-phenylbutyric Acid Methyl Ester (CAS 723294-72-2)
  • Molecular Formula : C₁₁H₉F₅O₃
  • Molecular Weight : 284.18 g/mol
  • Key Features : Five fluorine atoms and a hydroxyl (-OH) group on a phenyl-substituted backbone. This compound’s stereoelectronic profile may influence its stability and solubility .

Physicochemical Properties

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Density (g/cm³)
4,4,4-Trifluoro-3-methyl-but-2-enoic acid methyl ester 60244-39-5 C₆H₇F₃O₂ 176.11 Not reported Not reported
3-Bromomethyl-4,4,4-trifluoro derivative 82648-69-9 C₆H₆BrF₃O₂ 247.01 Not reported Not reported
Methyl 3-(((CF₃)SO₂)oxy)but-2-enoate 133559-43-0 C₆H₇F₃O₅S 248.18 248.3 (predicted) 1.474 (predicted)
3-(4-Fluorophenyl)-2-butenoic acid ethyl ester 915923-90-9 C₁₂H₁₃FO₂ 208.23 Not reported Not reported

Key Observations :

  • Fluorinated derivatives exhibit higher molecular weights due to fluorine’s atomic mass.
  • Sulfonyloxy-substituted compounds (e.g., CAS 133559-43-0) have elevated boiling points, likely due to increased polarity .
Electrophilic Reactivity
  • The trifluoromethyl group in the main compound enhances electrophilicity at the β-carbon, promoting Michael addition reactions. This contrasts with the bromomethyl derivative (CAS 82648-69-9), which undergoes SN2 reactions due to its labile bromine atom .
  • Sulfonyloxy-substituted analogs (e.g., CAS 133559-43-0) act as leaving groups in elimination or substitution reactions .
Pharmaceutical Relevance
  • Fluorinated esters like the main compound are intermediates in synthesizing protease inhibitors and antiviral agents .
  • The 4-fluorophenyl derivative (CAS 915923-90-9) may serve as a scaffold for kinase inhibitors due to its aromatic pharmacophore .

Biological Activity

Overview

4,4,4-Trifluoro-3-methyl-but-2-enoic acid methyl ester (commonly referred to as TFMBE) is a fluorinated organic compound notable for its unique chemical properties and potential biological activities. The trifluoromethyl group enhances its stability and reactivity, making it a subject of interest in various fields including medicinal chemistry, agrochemicals, and materials science. This article delves into the biological activities associated with TFMBE, supported by research findings, data tables, and case studies.

TFMBE is characterized by the presence of a trifluoromethyl group which significantly influences its chemical behavior. The compound can undergo various reactions such as oxidation, reduction, and nucleophilic substitution, leading to the formation of valuable derivatives used in organic synthesis.

Property Value
Molecular FormulaC6H7F3O2
Molecular Weight180.12 g/mol
Boiling Point120°C (estimated)
SolubilitySoluble in organic solvents

The biological activity of TFMBE is primarily attributed to its interaction with molecular targets through its trifluoromethyl groups. These groups enhance binding affinity to specific enzymes and receptors, which can lead to various therapeutic effects. The compound has been shown to inhibit certain enzymes and modulate receptor activity, suggesting potential applications in drug development.

Antimicrobial Activity

Research indicates that TFMBE and its derivatives exhibit antimicrobial properties. A study demonstrated that fluorinated compounds can enhance antibacterial activity against strains such as Staphylococcus aureus. The mechanism involves interference with bacterial cell wall synthesis or function.

Enzyme Inhibition

TFMBE has been investigated for its potential as an enzyme inhibitor. For instance, it may inhibit enzymes involved in metabolic pathways, which could be beneficial in treating diseases like diabetes. The structure-activity relationship (SAR) studies suggest that modifications in the trifluoromethyl group can significantly affect inhibitory potency.

Case Study: Antitumor Activity

A case study explored the antitumor potential of TFMBE derivatives. Certain derivatives showed selective cytotoxicity against tumorigenic cell lines. This suggests that TFMBE could serve as a lead compound for developing new anticancer agents.

Research Findings

Recent studies have highlighted the following findings regarding TFMBE:

  • Antibacterial Effects : TFMBE demonstrated significant inhibition against various bacterial strains.
  • Enzyme Interaction : Structural modifications have been linked to enhanced enzyme inhibition.
  • Cytotoxicity : Certain derivatives exhibited selective cytotoxicity against cancer cells.

Comparative Analysis with Similar Compounds

To understand the uniqueness of TFMBE's biological activity, a comparison with similar fluorinated compounds is essential.

Compound Biological Activity
4,4,4-Trifluoro-3-(trifluoromethyl)but-2-enoic acidModerate enzyme inhibition
Ethyl 4,4,4-trifluoro-2-butynoateAntimicrobial activity
Methyl 3-Oxo-4-(2,4,5-trifluorophenyl)butanoateLimited cytotoxic effects

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